molecular formula C21H18ClF3N4O2 B2712516 2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185123-74-3

2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2712516
CAS RN: 1185123-74-3
M. Wt: 450.85
InChI Key: GTNAYMVJCFYWHI-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H18ClF3N4O2 and its molecular weight is 450.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into related spirolactone derivatives and spirothiazolidinones illustrates the synthetic versatility and potential for structural modification in these classes of compounds. For instance, the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones and their transformation into various bioactive molecules underscores the importance of spirolactone scaffolds in drug development (A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan, 1995). Similarly, spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity, indicating the potential of this scaffold in creating new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Antiviral and Antimicrobial Applications

The antiviral potential of structurally related compounds, such as spirothiazolidinones against influenza A/H3N2 virus and human coronavirus 229E, highlights the capacity for chemical compounds with complex structures, including triazaspirodecanes, to serve as templates for antiviral drug design (Çağla Begüm Apaydın et al., 2020). Additionally, compounds synthesized with a focus on antimicrobial activities, such as clubbed quinazolinone and 4-thiazolidinone derivatives, demonstrate the broad-spectrum antimicrobial potential of these structures (N. Desai, A. Dodiya, & P. N. Shihora, 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c22-15-5-1-3-13(11-15)17-18(30)28-20(27-17)7-9-29(10-8-20)19(31)26-16-6-2-4-14(12-16)21(23,24)25/h1-6,11-12H,7-10H2,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNAYMVJCFYWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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